N-Acetyl Glufosinate Sodium

説明

N-Acetyl Glufosinate Sodium is a metabolite of the herbicide Glufosinate . It is used as an intermediate for the synthesis of N-acetyl-β-d-glucosaminidase .

Synthesis Analysis

The activated hapten of N-Acetyl Glufosinate Sodium was synthesized using a homobifunctional cross-linker suberic acid bis (N-hydroxysuccinimide ester) . In another study, a deacetylase capable of stereoselectively resolving N-acetyl-L-glufosinate to L-glufosinate was heterologously expressed and characterized .Molecular Structure Analysis

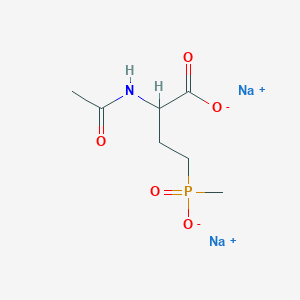

The molecular formula of N-Acetyl Glufosinate Sodium is C7H12NNa2O5P and its molecular weight is 267.13 g/mol .Chemical Reactions Analysis

A highly specific, simple method was developed to directly determine glufosinate and its metabolite residues in 21 plant origin foods by liquid chromatography with tandem mass spectrometry (LC–MS/MS) .Physical And Chemical Properties Analysis

The molecular weight of N-Acetyl Glufosinate Sodium is 267.13 g/mol. It has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count. Its rotatable bond count is 4 .科学的研究の応用

Herbicide Production

N-Acetyl Glufosinate Sodium: is a precursor in the production of L-Glufosinate , a potent herbicide. The biocatalysis synthesis of L-Glufosinate is of significant interest due to its high efficiency and low environmental impact. A deacetylase, NAP-Das2.3, has been used to convert N-Acetyl Glufosinate Sodium to L-Glufosinate with high optical purity, which is crucial as only the L-enantiomer exhibits herbicidal activity .

Enzymatic Catalysis Research

The enzyme NAP-Das2.3, derived from Arenimonas malthae , has been characterized for its ability to hydrolyze N-Acetyl Glufosinate Sodium. This research contributes to the understanding of enzymatic catalysis, particularly in the context of stereoselective reactions, which are essential for producing optically pure compounds .

Agricultural Biotechnology

In the field of agricultural biotechnology, N-Acetyl Glufosinate Sodium serves as a key intermediate in developing herbicide-tolerant transgenic crops. These crops are engineered to withstand herbicides that target weeds without harming the crop itself, thus increasing agricultural yield .

Environmental Safety Studies

Due to its role in the synthesis of L-Glufosinate, N-Acetyl Glufosinate Sodium is studied for its environmental degradation patterns. L-Glufosinate is known for its easy degradation in the environment, which makes it a preferred choice over other herbicides that have longer-lasting negative effects .

Toxicological Research

The metabolites of Glufosinate, including N-Acetyl Glufosinate, are subject to toxicological evaluations to determine their safety profiles. These studies are crucial for setting maximum residue limits (MRLs) and acceptable daily intakes (ADIs) for the safe use of herbicides in food production .

Analytical Chemistry

N-Acetyl Glufosinate Sodium is used in the development of analytical methods for detecting Glufosinate and its metabolites in food samples. This is important for monitoring compliance with regulatory standards and ensuring food safety .

Bioreactor Design and Optimization

The expression of NAP-Das2.3 in Pichia pastoris and its subsequent use in bioreactors for the production of L-Glufosinate has implications for bioreactor design and optimization. This research can lead to more efficient industrial-scale production processes .

作用機序

Target of Action

The primary target of N-Acetyl Glufosinate Sodium is glutamine synthetase (GS) . GS is an enzyme that plays a crucial role in the metabolism of nitrogen by catalyzing the condensation of glutamate and ammonia to form glutamine .

Mode of Action

N-Acetyl Glufosinate Sodium inhibits the activity of GS, which leads to the accumulation of ammonia and metabolites of the photorespiration pathway, such as glycolate and glyoxylate . This inhibition also results in the depletion of other intermediates such as glycine, serine, hydroxypyruvate, and glycerate . The herbicidal action of N-Acetyl Glufosinate Sodium is fast and is triggered by reactive oxygen species (ROS). This action is light-dependent, with no visual symptoms or ROS formation in the dark .

Biochemical Pathways

The inhibition of GS disrupts photorespiration, carbon assimilation, and linear electron flow in the light reactions . This disruption leads to an imbalance between ROS generation and scavenging . The activities of superoxide dismutase, catalase, ascorbate peroxidase, and glutathione reductase increase after treatment with N-Acetyl Glufosinate Sodium in an attempt to quench the nascent ROS burst .

Pharmacokinetics

It is known that the compound’s action is light-dependent . More research is needed to fully understand the ADME properties of N-Acetyl Glufosinate Sodium and their impact on its bioavailability.

Result of Action

The cascade of events triggered by the inhibition of GS leads to lipid peroxidation, forming the basis for the fast action of N-Acetyl Glufosinate Sodium . The O2 generated by the splitting of water in photosystem II (PSII) becomes the acceptor of electrons, generating ROS . This ROS formation leads to a burst of ROS, overwhelming the antioxidant machinery and the water–water cycle .

Action Environment

The action of N-Acetyl Glufosinate Sodium is influenced by environmental factors such as light. Its fast action is light-dependent, with no visual symptoms or ROS formation in the dark . This suggests that the efficacy and stability of N-Acetyl Glufosinate Sodium could be affected by the light conditions in its environment .

特性

IUPAC Name |

disodium;2-acetamido-4-[methyl(oxido)phosphoryl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14NO5P.2Na/c1-5(9)8-6(7(10)11)3-4-14(2,12)13;;/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZGHOPHLLPFJZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCP(=O)(C)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12NNa2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601280 | |

| Record name | Disodium 2-acetamido-4-(methylphosphinato)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl Glufosinate Sodium | |

CAS RN |

133659-60-6 | |

| Record name | Disodium 2-acetamido-4-(methylphosphinato)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | disodium;2-acetamido-4-[methyl(oxido)phosphoryl]butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid](/img/structure/B122064.png)

![[(2R,3R,4S,5R)-3-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B122069.png)

![(5E)-5-[(3As,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B122072.png)